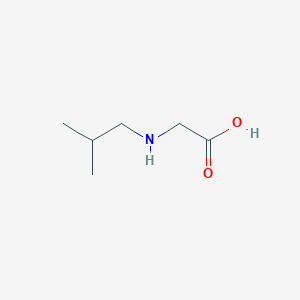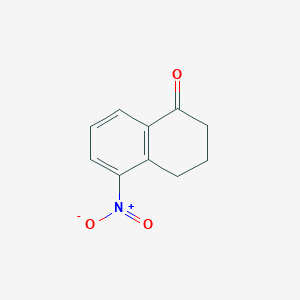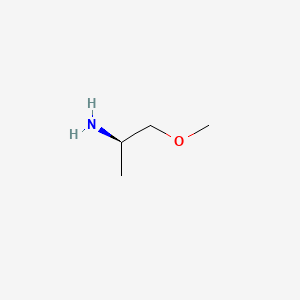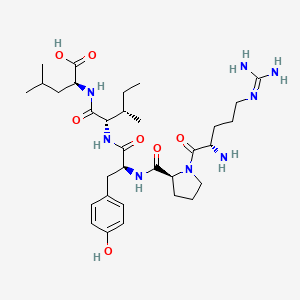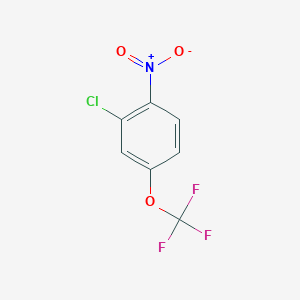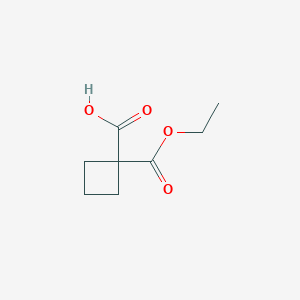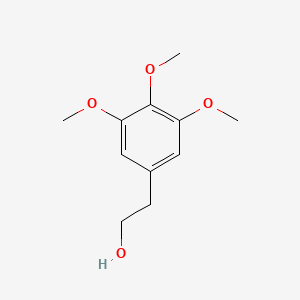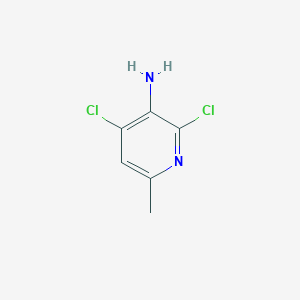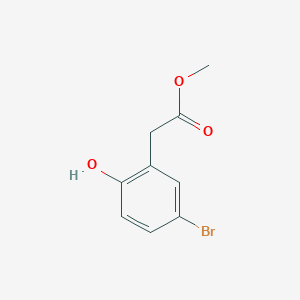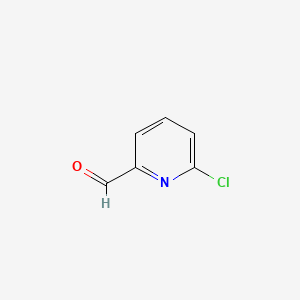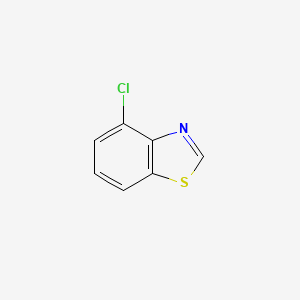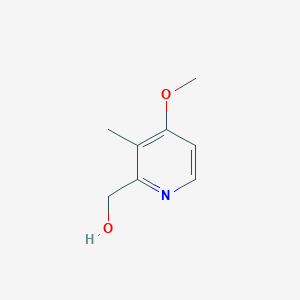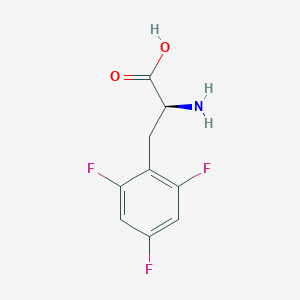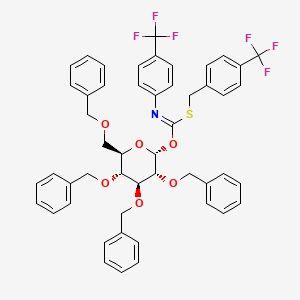
2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl p-Trifluoromethylbenzylthio-N-(p-trifluoromethylphenyl)formimidate
Overview
Description
2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranose is an important D-glucopyranose derivative, often used as a pharmaceutical intermediate in the synthesis of derivatives for the treatment of diseases like Alzheimer’s, diabetes, and cancer .
Synthesis Analysis
This compound is an intermediate of Voglibose/Dapagliflozin and is mainly used in glucosylation reactions. It also serves as a reagent for the synthesis of 1-C-alpha-D-glucopyranose derivatives .Molecular Structure Analysis
The molecular formula of 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranose is C34H36O6 .Chemical Reactions Analysis
This compound is used in the preparation of the α-glucopyranosyl chloride and the synthesis of 1-C-α-D-glucopyranose derivatives .Physical And Chemical Properties Analysis
2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranose is a white powder with a melting point between 149.0-156.0°C. It is soluble in CHCl3 and insoluble in water .Scientific Research Applications
Catalytic and Stereoselective Glycosylation
A novel and efficient glycosyl donor, characterized by a p-trifluoromethylbenzylthio-p-trifluoromethylphenyl formimidate leaving group, is synthesized from 2,3,4,6-tetra-O-benzyl-α,β-D-glucopyranose. This glycosyl donor is employed in catalytic and stereoselective glycosylation reactions, activated by various protic and Lewis acids. This method effectively proceeds by activating its nitrogen atom, enabling the glycosylation of various acceptors with improved yield and selectivity (Mukaiyama, Chiba, & Funasaka, 2002).
Glycosylation with Glucosyl Thioformimidates
The same glycosyl donor is prepared and applied to the catalytic and stereoselective glycosylation of various glycosyl acceptors, utilizing protic and Lewis acid catalysts. This approach allows for catalytic, highly 1,2-cis or 1,2-trans stereoselective, and chemoselective glycosylations, demonstrating its effectiveness in one-pot sequential syntheses of complex oligosaccharides (Chiba, Funasaka, & Mukaiyama, 2003).
Synthesis of Aryl C-Glycosides
The compound is also utilized in the synthesis of aryl C-glycosides, where it acts as a glycosyl donor in reactions with phenol and naphthol derivatives. This process is facilitated by catalytic amounts of TMSOTf, yielding corresponding o-hydroxyaryl C-β-D-glucopyranosides regio- and stereoselectively (Mahling & Schmidt, 1993).
Prodrug Synthesis
Although the compound itself is not directly used in prodrug synthesis, its structural analogs and derivatives are involved in the synthesis of prodrugs. For instance, a prodrug of phosphorodiamidic mustard, aimed at improving drug delivery and efficacy, utilizes a similar synthetic approach that may involve derivatives of the specified compound (Ghosh & Farquhar, 1997).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[(2R,3R,4S,5R,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl] N-[4-(trifluoromethyl)phenyl]-1-[[4-(trifluoromethyl)phenyl]methylsulfanyl]methanimidate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H45F6NO6S/c51-49(52,53)40-23-21-39(22-24-40)34-64-48(57-42-27-25-41(26-28-42)50(54,55)56)63-47-46(61-32-38-19-11-4-12-20-38)45(60-31-37-17-9-3-10-18-37)44(59-30-36-15-7-2-8-16-36)43(62-47)33-58-29-35-13-5-1-6-14-35/h1-28,43-47H,29-34H2/t43-,44-,45+,46-,47-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNIPCBRVKJJXQX-ZTQXLAMASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(C(C(C(O2)OC(=NC3=CC=C(C=C3)C(F)(F)F)SCC4=CC=C(C=C4)C(F)(F)F)OCC5=CC=CC=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)OC(=NC3=CC=C(C=C3)C(F)(F)F)SCC4=CC=C(C=C4)C(F)(F)F)OCC5=CC=CC=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H45F6NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20458600 | |
| Record name | 2,3,4,6-Tetra-O-benzyl-1-O-[(Z)-{[4-(trifluoromethyl)phenyl]imino}({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)methyl]-alpha-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20458600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
902.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl p-Trifluoromethylbenzylthio-N-(p-trifluoromethylphenyl)formimidate | |
CAS RN |
468095-63-8 | |
| Record name | 2,3,4,6-Tetra-O-benzyl-1-O-[(Z)-{[4-(trifluoromethyl)phenyl]imino}({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)methyl]-alpha-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20458600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



